molecular formula C11H11ClO3S B7989895 Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7989895
M. Wt: 258.72 g/mol
InChI Key: CDNFFDBUTCQSFE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is an organosulfur compound characterized by a phenyl ring substituted with chlorine and methyl groups at the 4- and 3-positions, respectively.

Properties

IUPAC Name

ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNFFDBUTCQSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

A representative procedure involves dissolving 4-chloro-3-methylbenzenethiol (20 mmol) in anhydrous dimethylformamide (DMF, 30 mL) with potassium carbonate (20 mmol). After 30 minutes of stirring to ensure complete deprotonation, ethyl chlorooxoacetate (20 mmol) is added dropwise at 0–5°C. The mixture is warmed to room temperature and stirred for 12 hours, followed by quenching with ice water. The product precipitates as a white solid, which is recrystallized from ethanol/water (1:1 v/v) to yield 72–78% pure product.

Key parameters influencing yield:

  • Base selection: Potassium carbonate outperforms sodium hydroxide due to milder reactivity, reducing ester hydrolysis side reactions.

  • Solvent polarity: DMF (Dielectric constant: 36.7) enhances thiolate solubility compared to THF (7.6) or acetonitrile (37.5).

Transition Metal-Catalyzed Approaches

Recent advances employ platinum catalysts to facilitate C–S bond formation under milder conditions. A patent-disclosed method uses cis-Pt(PhCN)₂Cl₂ (5 mol%) in chlorobenzene at reflux temperature.

Catalytic Cycle Mechanism

The platinum center coordinates to both the thiolate and α-keto ester, lowering the activation energy for nucleophilic attack. Kinetic studies show a first-order dependence on platinum concentration, with turnover numbers reaching 48 cycles/hour at 110°C.

Comparative performance data:

CatalystTemp (°C)Time (h)Yield (%)
Pt(PhCN)₂Cl₂1101.583
Pd(OAc)₂100365
CuI/picolinic acid902441

Data aggregated from Refs

This method reduces reaction time from 12 hours to 1.5 hours while improving yields by 15–20% compared to classical methods.

Solvent and Base Optimization Studies

Systematic screening of 12 solvent/base combinations reveals critical structure-reactivity relationships:

Solvent Effects

  • Polar aprotic solvents: DMF and DMSO achieve >70% yields by stabilizing ionic intermediates.

  • Ether solvents: Diethyl ether and THF result in <30% yields due to poor thiolate solvation.

Base Optimization

  • Inorganic bases: K₂CO₃ (78%) > NaHCO₃ (62%) > NaOH (54%)

  • Organic bases: Et₃N (68%) > DBU (71%) > DABCO (59%)

Notably, DBU (1,8-diazabicycloundec-7-ene) enables room-temperature reactions but requires strict anhydrous conditions to prevent ester degradation.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The product exhibits characteristic bands at:

  • 1745 cm⁻¹ (C=O stretch of α-keto ester)

  • 1260 cm⁻¹ (C–S vibration)

  • 1085 cm⁻¹ (C–O–C asymmetric stretch)

¹H NMR Analysis (500 MHz, DMSO-d₆)

  • δ 1.23 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • δ 4.21 (q, J=7.1 Hz, 2H, OCH₂)

  • δ 2.34 (s, 3H, Ar–CH₃)

  • δ 7.32–7.45 (m, 3H, aromatic)

X-ray crystallography confirms the Z-configuration of the α-keto ester moiety, with a dihedral angle of 12.3° between the phenyl and ester planes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale setup using a Corning AFR® module achieves 92% conversion at:

  • Residence time: 8.5 minutes

  • Temperature: 70°C

  • Pressure: 3.5 bar

This method reduces solvent consumption by 40% compared to batch processes.

Waste Management Strategies

  • DMF recovery: Vacuum distillation recovers 85% solvent for reuse.

  • Metal residues: Chelating resins remove platinum to <5 ppm in effluent streams .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate features a sulfanyl group attached to an ethyl ester, with a chloro and methyl substituent on the phenyl ring. The synthesis typically involves the reaction of 4-chloro-3-methylphenyl thiol with ethyl oxalyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

4 chloro 3 methylphenyl thiol+ethyl oxalyl chloridetriethylamineEthyl 2 4 chloro 3 methylphenyl sulfanyl 2 oxo acetate\text{4 chloro 3 methylphenyl thiol}+\text{ethyl oxalyl chloride}\xrightarrow{\text{triethylamine}}\text{Ethyl 2 4 chloro 3 methylphenyl sulfanyl 2 oxo acetate}

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is utilized in studying enzyme inhibition and protein interactions . The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, which is crucial for understanding enzyme mechanisms.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicated effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as an antibacterial agent.

Antitumor Activity

The compound has been investigated for its antitumor properties . Studies indicate that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting this compound may possess similar properties.

Enzyme Inhibition

This compound has shown potential in inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes. By inhibiting these enzymes, it may reduce inflammatory responses, making it relevant for developing anti-inflammatory drugs.

Antimicrobial Efficacy

A study by Pandey et al. (2009) evaluated the antimicrobial efficacy of derivatives of this compound against clinical isolates. Results indicated that certain derivatives exhibited potent activity against resistant bacterial strains.

Antitumor Screening

In a screening study for antitumor activity, compounds related to this compound were tested against human cancer cell lines. Findings suggested that these compounds could induce apoptosis in cancer cells, supporting their development as potential anticancer agents (Al-Suwaidan et al., 2016).

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and ester groups can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Methyl 2-(4-Chloro-3-Methylphenyl)-2-Oxoacetate (CAS 900937-56-6)
  • Structure : Differs only in the ester group (methyl instead of ethyl).
  • Properties : Smaller ester group increases volatility but may reduce hydrolytic stability compared to the ethyl variant. Methyl esters are often intermediates in prodrug synthesis .
  • Applications : Used in pesticide synthesis, leveraging the chloro and methyl substituents for target specificity .
Ethyl 2-(3-Methyl-4-(Methylthio)Phenyl)-2-Oxoacetate (CAS 710322-91-1)
  • Structure : Replaces the chlorine atom with a methylthio (-SMe) group.
  • Properties: The methylthio group enhances lipophilicity and may alter metabolic pathways.
  • Applications : Likely used in agrochemicals, where sulfur-containing compounds act as fungicides or insecticides .
Ethyl 2-{[7-Fluoro-4-Oxo-3-(1H-1,2,4-Triazol-1-yl)-4H-Thiochromen-2-yl]-Sulfanyl}Acetate
  • Structure : Incorporates a thiochromen ring fused with a triazole group.
  • Properties: The triazole moiety enhances antifungal activity by targeting fungal cytochrome P450 enzymes. Crystallographic data (monoclinic, P2₁/c, a = 9.389 Å, b = 8.243 Å) confirm planar geometry, facilitating membrane penetration .
  • Applications: Explicitly noted for antifungal use, with bioactivity superior to simpler phenyl derivatives .

Functional Group Variations

Ethyl 3-Oxo-2-[(4-Sulfamoylphenyl)Hydrazono]Butyrate
  • Structure: Introduces a hydrazono group (-NH-N=) and sulfamoyl (-SO₂NH₂) substituent.
  • Properties: The sulfamoyl group improves water solubility and enables hydrogen bonding, critical for antimicrobial activity. Hydrazones are known for metal-chelating properties .
  • Applications: Potential use in antimicrobial agents due to sulfonamide-derived activity .
Ethyl 2-(4-Chloro-2-Sulfamoylanilino)-2-Oxoacetate (CAS 61006-27-7)
  • Structure: Combines chloro, sulfamoyl, and anilino groups.
  • Properties : Sulfamoyl enhances binding to bacterial dihydropteroate synthase, a target in sulfa drugs. The chloro group increases electrophilicity, aiding covalent interactions .
  • Applications : Studied for antimicrobial and hypoglycemic effects .

Structural Complexity and Crystallography

  • Ethyl 2-(4-Chloro-3-Methylphenyl)Sulfanyl-2-Oxo-Acetate: No direct crystallographic data are provided, but SHELX-refined analogs (e.g., ) suggest similar bond lengths (C-S: ~1.72–1.75 Å) and angles (C-S-C: ~100–105°), typical for thioesters .
  • Comparison with Tetrachloro-Isoindol Derivatives (CAS 351896-76-9) : Polyhalogenated analogs exhibit higher molecular weights (M = 475.11 g/mol) and increased steric hindrance, reducing bioavailability but enhancing photostability .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C₁₁H₁₁ClO₃S 258.72 4-Cl, 3-Me, thioester Agrochemicals
Methyl 2-(4-Cl-3-Me-phenyl)-2-oxoacetate C₁₀H₉ClO₃ 212.63 4-Cl, 3-Me, methyl ester Pesticide intermediates
Ethyl 2-(3-Me-4-SMe-phenyl)-2-oxoacetate C₁₂H₁₄O₃S 238.30 3-Me, 4-SMe Fungicides
Ethyl 2-(4-Cl-2-sulfamoylanilino)-2-oxoacetate C₁₀H₁₀ClN₂O₅S 302.71 4-Cl, sulfamoyl Antimicrobials

Table 2: Crystallographic Comparison

Compound Space Group a (Å) b (Å) c (Å) β (°)
Ethyl 2-{[7-Fluoro-4-oxo...}acetate P2₁/c 9.389 8.243 20.861 100.72
Tetrachloro-isoindol derivative N/A N/A N/A N/A N/A

Biological Activity

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a sulfanyl group attached to an ethyl ester, with a chloro and methyl substituent on the phenyl ring. The compound can be synthesized through various methods, including the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate in the presence of a base, followed by subsequent sulfanylation.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is significant in enzyme inhibition studies, where the compound can serve as a lead for developing new inhibitors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For example, derivatives of this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study conducted by Al-Suwaidan et al. (2016) found that derivatives of similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties.

Enzyme Inhibition

This compound has been utilized in enzyme inhibition studies, particularly targeting cyclooxygenases (COX) and lipoxygenases (LOX). It has shown potential in reducing inflammatory responses by inhibiting these enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Pandey et al. (2009) evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria.
  • Antitumor Screening : In a screening study for antitumor activity, compounds related to this compound were tested against human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, thereby supporting their development as potential anticancer agents.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thioacetate derivatives can be prepared by reacting a chlorinated phenyl compound with a thiol-containing ester under basic conditions. A similar methodology is described for ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono)butanoate, where diazonium salt coupling with ethyl acetoacetate in ethanol yielded the target compound . Key intermediates are characterized using:

  • NMR spectroscopy for structural confirmation of substituents.
  • HPLC or GC-MS to monitor reaction progress and purity.
  • Melting point analysis to verify crystalline phase consistency.

Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and molecular conformation. For instance, SCXRD analysis of a structurally analogous thiochromen-2-yl acetate derivative revealed bond parameters such as C–S (1.723–1.745 Å) and S–C (1.723–1.745 Å) distances, with torsional angles critical for assessing planarity .
  • FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C–S at ~650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory.
  • Waste disposal : Follow institutional guidelines for halogenated organic waste.
  • Stability : Store in a cool, dry environment away from oxidizers, as thioesters can decompose exothermically .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Using SHELXL (v. 2015+), researchers can:

  • Apply TWIN/BASF commands to model twinning .
  • Use PART/SUMP restraints to handle disordered solvent molecules .
  • Validate refinement with Rigorous R-factor analysis (e.g., Rint<0.05R_{\text{int}} < 0.05) and check for overfitting via RfreeR_{\text{free}} .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
  • Catalysis : Lewis acids like BF₃·Et₂O improve electrophilic reactivity of carbonyl groups .
  • Temperature control : Low temperatures (0–5°C) suppress side reactions during diazonium coupling .
  • Statistical design : Use a Box-Behnken model to optimize variables (e.g., molar ratios, reaction time) .

Q. How do electronic effects of substituents influence the compound’s reactivity and crystal packing?

  • Electron-withdrawing groups (e.g., Cl, -CF₃) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
  • Crystal packing analysis (via Mercury or OLEX2) reveals intermolecular interactions. For example, in a related chlorophenyl acetate derivative, C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6 Å) stabilize the lattice .
  • Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, Cl···H interactions) .

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